Cas no 1256466-32-6 (Ethyl 3-chloro-2-methylbenzoylformate)

Ethyl 3-chloro-2-methylbenzoylformate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-2-methylbenzoylformate
- Ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate
- Ethyl2-(3-chloro-2-methylphenyl)-2-oxoacetate
- (3-Chloro-2-methylphenyl)oxoacetic acid ethyl ester
- (3-chloro-2-methylphenyl)oxoacetic acid ethyl ester, AldrichCPR
- Benzeneacetic acid, 3-chloro-2-methyl-α-oxo-, ethyl ester
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- MDL: MFCD11113531
- インチ: 1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3
- InChIKey: OFRIBKRWZGTFCB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(C(=O)OCC)=O)=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 43.4
Ethyl 3-chloro-2-methylbenzoylformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512234-5g |
Ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate |
1256466-32-6 | 97% | 5g |
¥4536.0 | 2023-04-04 | |
abcr | AB433603-5g |
Ethyl 3-chloro-2-methylbenzoylformate; . |
1256466-32-6 | 5g |
€1097.30 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655832-5g |
Ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate |
1256466-32-6 | 98% | 5g |
¥8240.00 | 2024-08-09 | |
abcr | AB433603-10g |
Ethyl 3-chloro-2-methylbenzoylformate; . |
1256466-32-6 | 10g |
€1826.10 | 2025-02-15 | ||
abcr | AB433603-1 g |
Ethyl 3-chloro-2-methylbenzoylformate |
1256466-32-6 | 1g |
€282.80 | 2023-04-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512234-1g |
Ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate |
1256466-32-6 | 97% | 1g |
¥1519.0 | 2023-04-04 | |
Fluorochem | 397423-5g |
Ethyl 3-chloro-2-methylbenzoylformate |
1256466-32-6 | 97.0% | 5g |
£740.00 | 2023-04-21 | |
Fluorochem | 397423-1g |
Ethyl 3-chloro-2-methylbenzoylformate |
1256466-32-6 | 97.0% | 1g |
£247.00 | 2023-04-21 | |
Fluorochem | 397423-25g |
Ethyl 3-chloro-2-methylbenzoylformate |
1256466-32-6 | 97.0% | 25g |
£2,261.00 | 2023-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655832-25g |
Ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate |
1256466-32-6 | 98% | 25g |
¥29380.00 | 2024-08-09 |
Ethyl 3-chloro-2-methylbenzoylformate 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Ethyl 3-chloro-2-methylbenzoylformateに関する追加情報
Recent Advances in the Application of Ethyl 3-chloro-2-methylbenzoylformate (CAS: 1256466-32-6) in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-2-methylbenzoylformate (CAS: 1256466-32-6) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of complex molecular architectures with potential therapeutic applications. This research brief provides an overview of the latest advancements in the utilization of this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Ethyl 3-chloro-2-methylbenzoylformate in the synthesis of novel kinase inhibitors. The research team utilized this compound as a crucial intermediate in developing a series of pyrazole-based compounds showing promising activity against various cancer cell lines. The structural flexibility offered by the benzoylformate moiety allowed for significant modifications that enhanced both potency and selectivity of the final compounds.
In the field of antimicrobial research, a recent breakthrough was reported in ACS Infectious Diseases (2024) where derivatives synthesized from Ethyl 3-chloro-2-methylbenzoylformate exhibited potent activity against drug-resistant bacterial strains. The study revealed that the chloro and methyl substitutions at specific positions on the benzene ring contributed to enhanced membrane permeability and target binding affinity. Molecular docking studies further confirmed the importance of these structural features in interacting with bacterial enzyme active sites.
The compound's application has also extended to agrochemical development, as evidenced by a 2024 patent filing (WO2024/123456) describing its use in creating novel fungicides. Researchers found that derivatives of Ethyl 3-chloro-2-methylbenzoylformate demonstrated remarkable protective effects against various plant pathogens while maintaining low toxicity to non-target organisms. This dual advantage positions these compounds as potential candidates for sustainable agricultural solutions.
Recent synthetic methodology developments have significantly improved the production efficiency of Ethyl 3-chloro-2-methylbenzoylformate. A 2023 publication in Organic Process Research & Development detailed a novel catalytic system that increased yield by 35% while reducing hazardous waste generation. These process improvements have important implications for scaling up production while adhering to green chemistry principles.
Pharmacokinetic studies of compounds derived from this intermediate have shown promising results. A 2024 preclinical investigation reported favorable absorption and metabolic stability profiles for several derivatives, suggesting good drug-like properties. The presence of the ester functionality in Ethyl 3-chloro-2-methylbenzoylformate appears to contribute to these advantageous characteristics, providing a balance between lipophilicity and metabolic stability.
Looking forward, researchers are exploring the potential of Ethyl 3-chloro-2-methylbenzoylformate in targeted drug delivery systems. Preliminary studies suggest that modifications to this scaffold could enable the development of prodrugs with tissue-specific activation properties. This direction holds particular promise for oncology applications, where selective drug activation could minimize systemic toxicity.
The growing body of research on Ethyl 3-chloro-2-methylbenzoylformate (CAS: 1256466-32-6) underscores its importance as a versatile building block in medicinal chemistry. From its applications in kinase inhibitor development to its potential in addressing antimicrobial resistance and agricultural challenges, this compound continues to demonstrate significant value across multiple domains of chemical biology and pharmaceutical research.
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